3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Overview
Description
This compound is a chemical substance with the molecular formula C18H20N4 . It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a piperidine ring, which is further connected to a tetrahydroquinazolin-2-one group . The InChI key for this compound is PPCBCJLLOQPIRW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 292.38 . It is stored at room temperature and is available in liquid form .Scientific Research Applications
Synthesis Techniques : A study outlined an efficient, solvent-free method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives. This method does not require catalysts or auxiliary reagents, showcasing a streamlined approach to produce tetrahydroquinazoline products, including the one (Correa et al., 2002).
Potential in Pharmacology : Another research explored the molecule’s potential in pharmacology, specifically its selectivity and behavior as a D4R antagonist. This study highlighted its significant brain penetration, which could be relevant for disorders involving D4R (Del Bello et al., 2018).
Chemical Properties and Reactions : A research focused on the benzoxazol-2-yl- substituent, which acts as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study is relevant for understanding the structural features and reactions involving tetrahydroquinazolines (Lahm & Opatz, 2014).
Exploring Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were also investigated. This research examined the binding to various receptors and the antagonistic effect on specific responses in mice, providing insights into the therapeutic applications of tetrahydroquinazoline derivatives (Norman et al., 1996).
Anticancer Potential : A study at the AACR Annual Meeting presented the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline family includes potent cytotoxic agents, suggesting the importance of this structure in developing new pharmaceuticals (Redda et al., 2010).
Potential Antimalarials : Research on potential antimalarials involved the synthesis of compounds including 4-benzylpiperidine, showcasing the relevance of tetrahydroquinazoline structures in the search for new antimalarial drugs (Barlin & Jiravinyu, 1990).
Antibacterial and Anthelmintic Activities : The synthesis of various substituted quinazolinones, including 3-(Substituted)-2-phenylquinazolin-4(3H)-one, was explored for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This indicates the compound's potential in developing new treatments for these conditions (Debnath & Manjunath, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one” is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .
Mode of Action
The compound interacts with its target, Beta-secretase 1, by inhibiting its activity . This inhibition prevents the formation of beta-amyloid peptide, thereby potentially reducing the progression of Alzheimer’s disease .
Biochemical Pathways
The inhibition of Beta-secretase 1 affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting this pathway, the compound can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer’s disease.
Pharmacokinetics
The compound’s interaction with beta-secretase 1 suggests that it may have good bioavailability and can cross the blood-brain barrier, which is crucial for drugs targeting brain diseases .
Result of Action
The molecular effect of the compound’s action is the inhibition of Beta-secretase 1, leading to a decrease in the production of beta-amyloid peptide . On a cellular level, this could result in a reduction of beta-amyloid plaques in the brain, potentially slowing the progression of Alzheimer’s disease .
Action Environment
The efficacy and stability of “this compound” can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKKEKDXSQIEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-88-7 | |
Record name | 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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